molecular formula C11H17N3O2S2 B12228509 1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine

1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine

Cat. No.: B12228509
M. Wt: 287.4 g/mol
InChI Key: LRURYHGFPIODOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a thiazolylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of piperazine with cyclopropanesulfonyl chloride under basic conditions to introduce the cyclopropanesulfonyl group. Subsequently, the thiazolylmethyl group can be introduced through a nucleophilic substitution reaction using a thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiazole derivatives, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanesulfonyl)piperazine
  • 1-[(1,3-Thiazol-5-yl)methyl]piperazine
  • Cyclopropanesulfonyl derivatives

Uniqueness

1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine stands out due to the combination of the cyclopropanesulfonyl and thiazolylmethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H17N3O2S2

Molecular Weight

287.4 g/mol

IUPAC Name

5-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole

InChI

InChI=1S/C11H17N3O2S2/c15-18(16,11-1-2-11)14-5-3-13(4-6-14)8-10-7-12-9-17-10/h7,9,11H,1-6,8H2

InChI Key

LRURYHGFPIODOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC3=CN=CS3

Origin of Product

United States

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